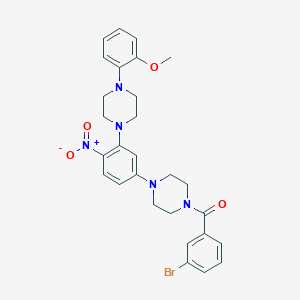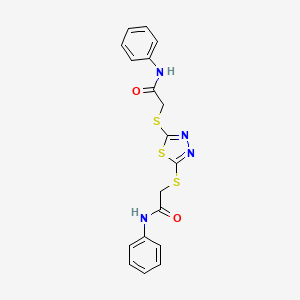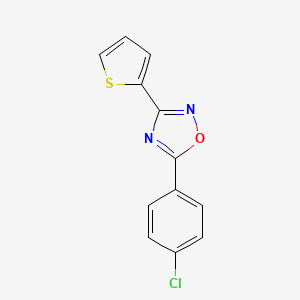
(3-Bromophenyl)(4-(3-(4-(2-methoxyphenyl)piperazin-1-yl)-4-nitrophenyl)piperazin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Bromophenyl)(4-(3-(4-(2-methoxyphenyl)piperazin-1-yl)-4-nitrophenyl)piperazin-1-yl)methanone is a complex organic compound that features multiple functional groups, including bromophenyl, methoxyphenyl, nitrophenyl, and piperazine moieties. This compound is of interest in various fields of scientific research due to its potential biological activities and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromophenyl)(4-(3-(4-(2-methoxyphenyl)piperazin-1-yl)-4-nitrophenyl)piperazin-1-yl)methanone typically involves multi-step organic reactions. A common approach might include:
Formation of the Bromophenyl Intermediate: Starting with a bromobenzene derivative, various substitution reactions can introduce the desired functional groups.
Piperazine Coupling: The piperazine ring can be introduced through nucleophilic substitution reactions.
Methoxyphenyl and Nitrophenyl Introduction: These groups can be added via electrophilic aromatic substitution or other suitable reactions.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to dissolve reactants and control reaction environments.
Temperature and Pressure: Control of temperature and pressure to favor desired reaction pathways.
Chemical Reactions Analysis
Types of Reactions
(3-Bromophenyl)(4-(3-(4-(2-methoxyphenyl)piperazin-1-yl)-4-nitrophenyl)piperazin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of nitro groups to amines.
Substitution: Halogen substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with a palladium catalyst, sodium borohydride.
Solvents: Dimethyl sulfoxide (DMSO), tetrahydrofuran (THF).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.
Scientific Research Applications
Chemistry
This compound can be used as a building block for synthesizing more complex molecules in organic chemistry.
Biology
Medicine
The compound may have pharmacological properties that make it a candidate for drug development.
Industry
In the industrial sector, it could be used in the synthesis of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of (3-Bromophenyl)(4-(3-(4-(2-methoxyphenyl)piperazin-1-yl)-4-nitrophenyl)piperazin-1-yl)methanone would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
- (3-Bromophenyl)(4-(3-(4-(2-hydroxyphenyl)piperazin-1-yl)-4-nitrophenyl)piperazin-1-yl)methanone
- (3-Bromophenyl)(4-(3-(4-(2-chlorophenyl)piperazin-1-yl)-4-nitrophenyl)piperazin-1-yl)methanone
Uniqueness
The presence of the methoxy group in (3-Bromophenyl)(4-(3-(4-(2-methoxyphenyl)piperazin-1-yl)-4-nitrophenyl)piperazin-1-yl)methanone may confer unique electronic and steric properties, influencing its reactivity and interactions with biological targets.
Properties
Molecular Formula |
C28H30BrN5O4 |
|---|---|
Molecular Weight |
580.5 g/mol |
IUPAC Name |
(3-bromophenyl)-[4-[3-[4-(2-methoxyphenyl)piperazin-1-yl]-4-nitrophenyl]piperazin-1-yl]methanone |
InChI |
InChI=1S/C28H30BrN5O4/c1-38-27-8-3-2-7-25(27)31-13-15-32(16-14-31)26-20-23(9-10-24(26)34(36)37)30-11-17-33(18-12-30)28(35)21-5-4-6-22(29)19-21/h2-10,19-20H,11-18H2,1H3 |
InChI Key |
YTXUHAYDPIUDDB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C3=C(C=CC(=C3)N4CCN(CC4)C(=O)C5=CC(=CC=C5)Br)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 3-[(2-fluorobenzoyl)amino]-3-(4-methylphenyl)propanoate](/img/structure/B11498653.png)
![Ethyl 2-oxo-6-phenyl-4-{[4-(trifluoromethyl)phenyl]amino}cyclohex-3-ene-1-carboxylate](/img/structure/B11498661.png)
![Ethyl 4-(4-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-3-[2-(morpholin-4-yl)ethyl]-5-oxo-2-thioxoimidazolidin-1-yl)benzoate](/img/structure/B11498662.png)
![3-{[(2-Acetyl-1,2,3,4-tetrahydroisoquinolin-1-yl)methyl]amino}-5,5-dimethylcyclohex-2-en-1-one](/img/structure/B11498664.png)


![4-[5-(3,5-Dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]-2-methylquinoline](/img/structure/B11498685.png)

![Pyrimido[4,5-d]pyrimidin-4(1H)-one, 2,3,5,6,7,8-hexahydro-1-(2-methyl-2-propenyl)-6-propyl-2-thioxo-](/img/structure/B11498694.png)
![4-chloro-N-[1-(furan-2-ylmethyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]benzenesulfonamide](/img/structure/B11498701.png)
![(4-Dibenzo[b,d]furan-2-yl-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl)(phenyl)methanone](/img/structure/B11498702.png)
![3-({[2-(Adamantan-1-YL)-1,3-thiazol-4-YL]methyl}sulfanyl)-5-[(4-chlorophenyl)methyl]-4-methyl-4H-1,2,4-triazole](/img/structure/B11498710.png)
![Butyric acid, 2-[[5-(2,3-dihydrobenzo[1,4]dioxin-6-yl)-2-methylfuran-3-carbonyl]amino]-3-methyl-, ethyl ester](/img/structure/B11498717.png)
![7-Nitropyrido[1,2-a]benzimidazole](/img/structure/B11498725.png)
